REACTION_CXSMILES
|
[CH2:1]([OH:5])[C:2](=[CH2:4])[CH3:3].F[C:7]1[CH:8]=[C:9]([CH3:16])[CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14].[CH3:17][C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[C:20]([O:25][CH2:26][C:27]([CH3:29])=[CH2:28])[CH:19]=1.[NH2:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1>>[CH3:4][C:2](=[CH2:3])[CH2:1][O:5][C:7]1[CH:8]=[C:9]([CH3:16])[CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14].[CH3:17][C:18]1[CH:24]=[CH:23][C:21]([NH:22][C:1]([NH:30][C:31]2[S:32][CH:33]=[CH:34][N:35]=2)=[O:5])=[C:20]([O:25][CH2:26][C:27]([CH3:29])=[CH2:28])[CH:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)O
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
179 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCC(=C)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCC(=C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COC=1C=C(C=CC1[N+](=O)[O-])C)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1)NC(=O)NC=1SC=CN1)OCC(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |